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Compound Name: 6-Bromo-2-benzothiazolinone

Cat. No.: B1266275 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
6-Bromo-2-benzothiazolinone is a heterocyclic organic compound that has emerged as a

valuable and versatile building block in modern organic synthesis. Its unique structural

features, including a reactive bromine atom and a modifiable nitrogen atom within the

benzothiazolinone core, make it an attractive starting material for the synthesis of a diverse

array of complex molecules. This guide provides a comprehensive overview of the chemical

properties, key synthetic transformations, and applications of 6-bromo-2-benzothiazolinone,

with a particular focus on its utility in the development of biologically active compounds.

Chemical and Physical Properties
6-Bromo-2-benzothiazolinone is a white to off-white crystalline powder. Its fundamental

properties are summarized in the table below.
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Property Value

CAS Number 62266-82-4

Molecular Formula C₇H₄BrNOS

Molecular Weight 230.08 g/mol

Melting Point 229-233 °C

Density 1.7496 g/cm³ at 25°C[1]

Appearance White to off-white crystalline powder[2]

Solubility Moderately soluble in organic solvents

SMILES O=C1NC2=CC(Br)=CC=C2S1

InChI
InChI=1S/C7H4BrNOS/c8-4-1-2-5-6(3-4)11-

7(10)9-5/h1-3H,(H,9,10)

Synthesis of 6-Bromo-2-benzothiazolinone
A common and efficient method for the synthesis of 6-bromo-2-benzothiazolinone involves

the bromination of 2-benzothiazolinone (also known as 2-hydroxybenzothiazole).

Experimental Protocol: Synthesis from 2-
Hydroxybenzothiazole
Materials:

2-Hydroxybenzothiazole (3H-benzothiazol-2-one)

Bromine (Br₂)

Dichloromethane (DCM)

Ether

Procedure:
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Dissolve 2-hydroxybenzothiazole (1 equivalent) in dichloromethane (DCM).

Slowly add a solution of bromine (3 equivalents) in DCM dropwise to the stirred solution at

room temperature.

Continue stirring the reaction mixture at room temperature for approximately 3 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion of the reaction, a precipitate will form. Collect the precipitate by filtration.

Wash the collected solid with ether to remove any unreacted bromine and impurities.

Dry the solid under vacuum to obtain 6-bromo-2-benzothiazolinone as a white powder.

A reported yield for this reaction is approximately 90%.[2]

Key Synthetic Transformations and Applications
The reactivity of 6-bromo-2-benzothiazolinone at both the nitrogen and the bromine-

substituted carbon atoms allows for a wide range of synthetic modifications. These

transformations are instrumental in constructing complex molecular architectures with

significant biological activities.

N-Functionalization Reactions
The nitrogen atom of the lactam ring in 6-bromo-2-benzothiazolinone can be readily

functionalized through N-alkylation and N-arylation reactions, providing access to a large family

of 3-substituted derivatives.

N-alkylation is typically achieved by reacting 6-bromo-2-benzothiazolinone with an alkyl

halide in the presence of a base.

Experimental Protocol: General Procedure for N-Alkylation

Materials:

6-Bromo-2-benzothiazolinone
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Alkyl halide (e.g., methyl iodide, benzyl bromide)

Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN))

Procedure:

To a solution of 6-bromo-2-benzothiazolinone (1 equivalent) in an anhydrous solvent (e.g.,

DMF), add a base (1.2-1.5 equivalents) portion-wise at room temperature.

Stir the mixture for 30 minutes.

Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

Stir the reaction at room temperature or with gentle heating until the starting material is

consumed (monitored by TLC).

Upon completion, pour the reaction mixture into ice-water and extract the product with an

organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired N-

alkylated product.

Copper- and palladium-catalyzed cross-coupling reactions are commonly employed for the N-

arylation of 6-bromo-2-benzothiazolinone with arylboronic acids or aryl halides.

Experimental Protocol: Copper-Catalyzed N-Arylation with Aryl Boronic Acids

Materials:

6-Bromo-2-benzothiazolinone

Arylboronic acid
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Copper(II) acetate (Cu(OAc)₂)

Base (e.g., triethylamine (Et₃N) or pyridine)

Solvent (e.g., dichloromethane (DCM) or 1,4-dioxane)

Procedure:

To a flask, add 6-bromo-2-benzothiazolinone (1 equivalent), arylboronic acid (1.5-2

equivalents), copper(II) acetate (0.1-0.2 equivalents), and a base (2 equivalents).

Add the solvent and stir the mixture at room temperature under an air atmosphere.

Monitor the reaction progress by TLC.

Once the reaction is complete, filter the mixture through a pad of Celite and wash with the

solvent.

Concentrate the filtrate and purify the residue by column chromatography to yield the N-

arylated product.

Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position of the benzothiazolinone ring serves as an excellent handle

for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-

carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for creating a C-C bond between 6-bromo-
2-benzothiazolinone and various aryl or vinyl boronic acids or esters. This reaction is widely

used to synthesize biaryl structures, which are common motifs in pharmaceuticals.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

6-Bromo-2-benzothiazolinone

Arylboronic acid or ester
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

Procedure:

In a Schlenk flask, combine 6-bromo-2-benzothiazolinone (1 equivalent), the arylboronic

acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

Add the degassed solvent system.

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the

starting material is consumed (monitored by TLC or GC-MS).

After cooling to room temperature, dilute the mixture with water and extract with an organic

solvent.

Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography.

Table of Representative Suzuki-Miyaura Coupling Reactions:
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Arylboro
nic Acid

Catalyst
(mol%)

Base Solvent Temp (°C) Time (h) Yield (%)

Phenylboro

nic acid

Pd(PPh₃)₄

(5)
K₂CO₃

Toluene/H₂

O
95 31 Moderate

4-

Methylphe

nylboronic

acid

Pd(dppf)Cl

₂ (3)
Cs₂CO₃

1,4-

Dioxane
100 12 High

3,5-

Bis(trifluoro

methyl)phe

nylboronic

acid

pinacol

ester

Pd(PPh₃)₄

(5)
K₃PO₄

1,4-

Dioxane/H₂

O

95 48 High

Note: Yields are generalized from reactions with similar substrates like 2-amino-6-

bromobenzothiazole.[3]

The Heck reaction allows for the formation of a C-C bond between 6-bromo-2-
benzothiazolinone and an alkene, leading to the synthesis of substituted styrenyl and other

vinyl derivatives.

Experimental Protocol: Heck Coupling

Materials:

6-Bromo-2-benzothiazolinone

Alkene (e.g., styrene, n-butyl acrylate)

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

Ligand (e.g., PPh₃, P(o-tol)₃) (if not using a pre-formed complex)
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Base (e.g., Et₃N, K₂CO₃)

Solvent (e.g., DMF, NMP, acetonitrile)

Procedure:

To a dry reaction vessel, add 6-bromo-2-benzothiazolinone (1 equivalent), the palladium

catalyst (1-5 mol%), and the ligand (if required).

Evacuate and backfill the vessel with an inert gas.

Add the anhydrous solvent, the alkene (1.2-2 equivalents), and the base (1.5-3 equivalents).

Heat the mixture to 100-140 °C and stir for 12-24 hours.

Monitor the reaction by TLC or GC-MS.

After cooling, dilute the reaction mixture with water and extract with an organic solvent.

Wash the organic layer with brine, dry, and concentrate.

Purify the crude product by column chromatography.

The Buchwald-Hartwig amination enables the synthesis of N-aryl or N-alkyl derivatives at the 6-

position by coupling 6-bromo-2-benzothiazolinone with primary or secondary amines.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

6-Bromo-2-benzothiazolinone

Amine

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

Ligand (e.g., BINAP, XPhos, SPhos)

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
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Anhydrous, non-polar solvent (e.g., toluene, 1,4-dioxane)

Procedure:

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium

catalyst (1-5 mol%), the ligand (1.2-6 mol%), and the base (1.4-2.5 equivalents).

Add the anhydrous solvent, followed by 6-bromo-2-benzothiazolinone (1 equivalent) and

the amine (1.2-1.5 equivalents).

Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C) for the

required time (monitored by TLC or LC-MS).

After cooling, quench the reaction with saturated aqueous ammonium chloride solution.

Extract the product with an organic solvent, wash the combined organic layers, dry, and

concentrate.

Purify the crude product via column chromatography.

Application in the Synthesis of Biologically Active
Molecules
The functionalized derivatives of 6-bromo-2-benzothiazolinone are of significant interest in

medicinal chemistry due to their wide range of biological activities.

Kinase Inhibitors
Many derivatives synthesized from 6-bromo-2-benzothiazolinone have shown potent

inhibitory activity against various protein kinases, which are crucial targets in cancer therapy.

VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key

regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor

growth and metastasis. Several 2-aminobenzothiazole derivatives, which can be synthesized

from the 6-bromo precursor, have been identified as potent VEGFR-2 inhibitors.[4][5][6]

These compounds typically function by competing with ATP for the binding site in the kinase

domain of the receptor.
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p38 MAPK Inhibitors: p38 Mitogen-Activated Protein Kinase (MAPK) is involved in cellular

responses to stress and plays a critical role in inflammation and apoptosis. Dysregulation of

the p38 MAPK pathway is implicated in various diseases, including cancer and inflammatory

disorders.[7][8] Benzothiazole-based compounds have been developed as inhibitors of p38α

MAPK, offering potential therapeutic benefits.[9]

Table of Biological Activities of 6-Bromo-2-benzothiazolinone Derivatives:

Derivative Class Target Biological Activity IC₅₀ / Potency

2-Amino-6-

arylbenzothiazoles
Urease Urease Inhibition

IC₅₀ values in the

µg/mL range

2-

Aminobenzothiazole-

thiazolidinedione

hybrids

VEGFR-2
Anticancer (inhibition

of angiogenesis)

IC₅₀ = 91 nM for the

most potent

compound[4][6]

Substituted

benzothiazoles
p38α MAPK

Anti-inflammatory,

Anticancer

Varies with

substitution pattern

Other Biological Activities
Derivatives of 6-bromo-2-benzothiazolinone have also been investigated for other therapeutic

applications, including:

Antimicrobial agents

Antiviral agents

Anti-inflammatory agents

Antioxidants

Visualizations
Synthetic Workflow for Derivatization
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N-Functionalization C-6 Functionalization

6-Bromo-2-benzothiazolinone

N-Alkylation

Alkyl Halide, Base

N-Arylation

Arylboronic Acid, Cu(OAc)₂

Suzuki Coupling

ArB(OH)₂, Pd Catalyst

Heck Coupling

Alkene, Pd Catalyst

Buchwald-Hartwig Amination

Amine, Pd Catalyst

Biologically Active Molecules
(e.g., Kinase Inhibitors)

3-Alkyl-6-bromo-
benzothiazolinone

3-Aryl-6-bromo-
benzothiazolinone

6-Aryl-
benzothiazolinone

6-Vinyl-
benzothiazolinone

6-Amino-
benzothiazolinone

Click to download full resolution via product page

Caption: Synthetic routes from 6-Bromo-2-benzothiazolinone.

VEGFR-2 Signaling Pathway and Inhibition
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Caption: Inhibition of the VEGFR-2 signaling pathway.
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p38 MAPK Signaling Pathway and Inhibition

Stress Stimuli
(e.g., Cytokines, UV)

MAP3K
(e.g., TAK1, ASK1)

MKK3/6

p38 MAPK

Phosphorylates
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Caption: Inhibition of the p38 MAPK signaling pathway.

Conclusion
6-Bromo-2-benzothiazolinone has proven to be a highly valuable and adaptable building

block in the field of organic synthesis. Its capacity for functionalization at both the nitrogen and

the C-6 position through a variety of reliable and high-yielding reactions makes it an ideal

starting point for the construction of diverse and complex molecular libraries. The demonstrated

biological activities of its derivatives, particularly as potent kinase inhibitors, underscore its
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significance in medicinal chemistry and drug discovery. The detailed protocols and synthetic

strategies outlined in this guide are intended to facilitate further exploration and application of

this versatile compound in the development of novel therapeutics and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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